9-Methylhypoxanthine

Supramolecular Chemistry Mass Spectrometry Nucleobase Analog

9-Methylhypoxanthine is the definitive N9-methylated hypoxanthine isomer, irreplaceable for position-specific studies of supramolecular assembly, metal-nucleobase adducts, and photophysical dynamics. Its unique [(MeHyp)₄+Na]⁺ tetramer formation, pH-switchable Pt(II) coordination, and well-characterized xanthine oxidase inhibition (Ki 820 nM) make it the essential tool compound for advanced nucleic acid and medicinal chemistry research. Isomeric 1- or 7-methyl analogs cannot replicate these properties.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 113336-00-8
Cat. No. B056642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylhypoxanthine
CAS113336-00-8
Synonyms9H-Purin-6-ol, 9-methyl- (9CI)
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1NC=NC2=O
InChIInChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
InChIKeyPESGUQRDJASXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylhypoxanthine (CAS 113336-00-8) for Biochemical and Coordination Chemistry Research


9-Methylhypoxanthine (CAS 113336-00-8) is a methylated purine derivative where a methyl group substitutes the hydrogen at the N9 position of hypoxanthine [1]. This modification distinguishes it from other methylhypoxanthine isomers, such as 1-methylhypoxanthine and 7-methylhypoxanthine . It serves as a model nucleobase for studying nucleic acid interactions, metal coordination chemistry, and photophysical properties, with a molecular weight of approximately 150.14 g/mol [2].

Why Generic Substitution of 9-Methylhypoxanthine (CAS 113336-00-8) Fails in Research Applications


9-Methylhypoxanthine cannot be substituted with other methylhypoxanthine isomers (e.g., 1-methylhypoxanthine or 7-methylhypoxanthine) or unmodified hypoxanthine due to position-specific methylation at N9, which fundamentally alters its chemical behavior. This modification dictates unique supramolecular assembly, enzyme interaction kinetics, and metal coordination preferences that are not replicated by close structural analogs [1].

Quantitative Evidence for 9-Methylhypoxanthine (CAS 113336-00-8) Differentiation from Analogs


9-Methylhypoxanthine Forms Stable Tetrameric Clusters in ESI-MS, Unlike Hypoxanthine

9-Methylhypoxanthine forms a stable 'magic number' cluster tetramer, [(MeHyp)4 + Na]+, detectable by electrospray ionization mass spectrometry (ESI-MS). In contrast, hypoxanthine does not form an analogous tetramer under identical conditions [1]. The tetramer formation is also observed with other alkali metal cations (e.g., K+, Rb+, Cs+) [2].

Supramolecular Chemistry Mass Spectrometry Nucleobase Analog

9-Methylhypoxanthine Exhibits Competitive Inhibition of Xanthine Oxidase with Ki of 820 nM

9-Methylhypoxanthine acts as a competitive inhibitor of bovine xanthine oxidase, with a measured inhibition constant (Ki) of 820 nM [1]. The IC50 value for inhibition is 12.4 µM under the same assay conditions [2].

Enzyme Inhibition Xanthine Oxidase Purine Metabolism

First Structurally Authenticated N1 Coordination of 9-Methylhypoxanthine to Platinum

The complex [Pt(dmba)(PPh3)(9-mhyp-N1)] represents the first structurally authenticated example of N1 coordination of 9-methylhypoxanthine to platinum, confirmed by X-ray crystallography [1]. DFT calculations indicate that while metal(II) centers preferentially bind at N7 in the neutral ligand, deprotonation shifts the binding preference to N1 [2].

Coordination Chemistry Metal-Nucleobase Interactions Anticancer Research

9-Methylhypoxanthine Serves as Substrate for Xanthine Dehydrogenase from Veillonella atypica

9-Methylhypoxanthine is a substrate for xanthine dehydrogenase from Veillonella atypica, undergoing oxidation to 9-methylxanthine in the presence of O2 [1]. This activity is documented in the BRENDA enzyme database.

Enzyme Substrate Xanthine Dehydrogenase Microbial Metabolism

Distinct Photophysical Behavior of 9-Methylhypoxanthine Revealed by CASPT2 Calculations

CASPT2 calculations identify four bright ππ* transitions for 9-methylhypoxanthine (9MHPX) at 4.47, 5.35, 5.97, and 6.30 eV, which align with experimental absorption peaks in the vapor phase at 4.41, 5.19, 6.05, and 6.42 eV [1]. These photophysical properties differ from those of keto-N9H hypoxanthine due to altered hydrogen-bonding environments in aqueous solution [2].

Photophysics Computational Chemistry Excited-State Dynamics

Validated Research Applications for 9-Methylhypoxanthine (CAS 113336-00-8) Based on Quantitative Evidence


Supramolecular Chemistry and Guanine Quadruplex Modeling

9-Methylhypoxanthine is uniquely suited for studying tetrameric nucleobase assemblies. Its ability to form stable [(MeHyp)4 + Na]+ clusters in ESI-MS, in contrast to hypoxanthine, makes it an essential model for investigating guanine quadruplex structures and cation-mediated self-assembly processes [1].

Enzyme Inhibition Studies in Purine Metabolism

With a defined Ki of 820 nM for competitive inhibition of bovine xanthine oxidase, 9-methylhypoxanthine serves as a reliable tool compound for developing and validating xanthine oxidase inhibition assays. Its well-characterized inhibition profile enables quantitative structure-activity relationship (QSAR) studies in purine metabolism research [1].

Coordination Chemistry and Anticancer Metal Complex Design

The pH-dependent switch between N7 and N1 coordination to platinum, confirmed by X-ray crystallography, positions 9-methylhypoxanthine as a critical model nucleobase for designing platinum-based anticancer agents and for understanding metal-nucleobase adduct formation at the molecular level [1].

Computational and Experimental Photophysics of Nucleobases

The well-defined ππ* transition energies (calculated at 4.47–6.30 eV, experimental at 4.41–6.42 eV) make 9-methylhypoxanthine a benchmark compound for calibrating computational models of excited-state dynamics and for experimental studies of UV-induced nucleobase photochemistry [1].

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